molecular formula C17H19NO3S2 B084399 Benzothiazolium, 3-ethyl-2-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) CAS No. 14933-76-7

Benzothiazolium, 3-ethyl-2-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)

Cat. No. B084399
CAS RN: 14933-76-7
M. Wt: 349.5 g/mol
InChI Key: NJSVJXQJFLLFCG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzothiazolium derivatives often involves the condensation of 2-methylbenzothiazole with various agents. For example, N-(carboxyethyl)-2-methylbenzothiazolium bromide is synthesized via the condensation of 2-methylbenzothiazole and 3-bromopropionic acid in solvent-free conditions, demonstrating the compound's adaptability to different synthetic routes and conditions (El Mehdi Mekhzoum et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazolium derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide, has been characterized using various techniques including FTIR, 1H NMR, 13C NMR, and X-ray diffraction analysis. These studies reveal that these compounds crystallize in the triclinic space group P-1, with specific cell parameters, indicating the precise molecular arrangement and structural features of these salts (El Mehdi Mekhzoum et al., 2019).

Chemical Reactions and Properties

Benzothiazolium compounds undergo various chemical reactions that highlight their reactivity and chemical properties. For instance, the reaction of 2-substituted benzothiazole with dimethylsulfate followed by anion exchange with KSbF6 results in novel benzothiazolium salts, which demonstrate the versatility of benzothiazolium derivatives in forming new compounds with unique properties (Takahashi et al., 2003).

Physical Properties Analysis

The physical properties of benzothiazolium salts, such as crystallinity and melting points, can be determined through various analytical techniques. The structural characterization, including the determination of space groups and cell parameters, provides insights into the compound's stability and physical form, which are crucial for its handling and application in different fields (El Mehdi Mekhzoum et al., 2019).

Scientific Research Applications

Polymerization Initiators and Hardeners

Benzothiazolium salts, including various N-methylbenzothiazolium derivatives, have been utilized as hardeners for epoxy and acrylate monomers. These salts can polymerize an epoxy monomer by photoirradiation and also polymerize an acrylate monomer via a photoradical process. The use of aromatic compounds as photosensitizers has been effective in enhancing the polymerization process. These salts have also served as thermal cationic initiators, indicating their versatility in polymer chemistry applications (Takahashi et al., 2003).

Synthetic Chemistry

In synthetic chemistry, benzothiazolium salts have been used as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives. This innovative approach involves the quaternization of benzothiazoles to generate benzothiazolium salts, which then undergo carbon-carbon bond cleavage or oxidative reactions to yield the desired compounds. This method highlights the utility of benzothiazolium salts in facilitating complex synthetic transformations (Chikashita et al., 1991).

Catalysis

Benzothiazolium salts have found application in catalysis, acting as carbon Lewis acids for Si-H σ-bond activation and catalyzing a range of hydrosilylation and dehydrosilylation reactions. These salts' Lewis acidity towards hydride is comparable to that of widely used triarylboranes, but they exhibit lower acidity towards hard Lewis bases such as water and triethyl phosphate. This property makes benzothiazolium salts effective and selective catalysts for specific chemical reactions (Fasano et al., 2016).

Optical Materials

The development of new organic crystals with significant off-diagonal optical nonlinearity has been achieved using benzothiazolium salts. These materials exhibit state-of-the-art effective hyperpolarizability, making them suitable for second-order nonlinear optical applications such as optical rectification and second-harmonic generation. The synthesis and characterization of these benzothiazolium-based crystals underscore their potential in advanced optical technologies (Seung-Jun Kim et al., 2021).

properties

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.C7H8O3S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSVJXQJFLLFCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065831
Record name 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazolium, 3-ethyl-2-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)

CAS RN

14933-76-7
Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Record name 3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Synthesis routes and methods

Procedure details

300 g (2 mol) of 2-methylbenzothiazole and 440 g (2.2 mol) of ethyl p-toluenesulfonate (or a mixture of ethyl o- and p-toluenesulfonate) are heated with stirring to 150° C., the temperature rising to about 200° C. due to the exothermic reaction. After 10 minutes, the mixture is poured into two liters of acetone, and the product which has precipitated is filtered off with suction, washed with acetone and dried in vacuo. Yield 730 g (98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl o- and p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

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